[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a chiral piperidine derivative featuring a cyclopropylcarbamic acid benzyl ester moiety and a 2-aminoethyl side chain. The stereochemistry at the piperidine ring (R-configuration) and the cyclopropyl group may influence its binding affinity and metabolic stability.
Key structural attributes include:
- Chiral center: The R-configuration at the piperidine ring distinguishes it from its S-enantiomer, which has been reported as a discontinued product .
- Cyclopropyl group: Enhances rigidity and may reduce metabolic degradation compared to linear alkyl chains.
- Benzyl ester: A common prodrug strategy to improve bioavailability.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c19-10-12-20-11-4-7-17(13-20)21(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRPTTPEWYFPNN-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCN)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group can be introduced via reductive amination using reagents like sodium cyanoborohydride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Carbamic Acid Ester Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for various neurological disorders. Research has indicated that it may exhibit activity as an antagonist at certain receptors involved in neurotransmission, which could be beneficial in treating conditions such as anxiety and depression.
Case Studies
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in preclinical models of anxiety disorders, suggesting that modifications to its structure could enhance efficacy and reduce side effects .
Synthetic Chemistry
The synthesis of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves several steps, including the formation of the piperidine ring and subsequent functionalization. Research into its synthetic pathways has provided insights into more efficient methods for producing similar compounds, which can be crucial for large-scale drug manufacturing.
Biochemical Assays
The compound has been utilized in various biochemical assays to explore its interactions with biological targets. For instance, enzyme inhibition studies have been conducted to assess its potential as a lead compound for developing new inhibitors against specific enzymes implicated in disease processes .
Data Tables
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Enantiomers
(a) S-Enantiomer
The S-enantiomer, [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, is structurally identical except for the stereochemistry at the piperidine ring.
(b) Amino-Acetyl Derivatives
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester replaces the 2-aminoethyl group with a 2-aminoacetyl moiety. This substitution introduces a carbonyl group, which may alter hydrogen-bonding interactions with target receptors and affect solubility .
(c) Piperidine-Based Carbamic Acid Esters
- (R)-3-Hydroxy-piperidine-1-carboxylic acid esters : These compounds, such as (R)-3-hydroxy-piperidine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester, lack the cyclopropyl group but incorporate fused heterocycles. This structural variation may enhance selectivity for kinase targets .
Functional Group Impact
- Cyclopropyl vs. Linear Alkyl : The cyclopropyl group in the target compound may confer greater metabolic stability than the ethyl or isopropyl groups seen in analogues .
- Benzyl Ester vs. Other Esters : Benzyl esters are often hydrolyzed in vivo to active carboxylic acids, whereas bulkier esters (e.g., isopropyl) may slow this process .
Research Findings and Trends
Biological Activity
The compound [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, neuroprotective, and antitumor effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 315.43 g/mol. Its structure includes a piperidine ring, an aminoethyl side chain, and a cyclopropyl group linked to a carbamic acid moiety with a benzyl ester.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O2 |
| Molecular Weight | 315.43 g/mol |
| Density | 1.04 g/cm³ (predicted) |
| Boiling Point | 345.9 °C (predicted) |
| pKa | 10.21 (predicted) |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This is primarily attributed to the presence of the piperidine scaffold, which has been shown to enhance the interaction with microbial membranes, leading to increased permeability and cell death .
Neuroprotective Effects
The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter systems. Research suggests that piperidine derivatives can influence cholinergic pathways, providing benefits in neurodegenerative conditions such as Alzheimer's disease. For instance, compounds with similar structures have demonstrated dual inhibition of cholinesterase and amyloid beta aggregation, which are critical in Alzheimer's pathology .
Antitumor Activity
Recent investigations into the anticancer properties of piperidine derivatives reveal that this compound may induce apoptosis in cancer cells. Studies have shown that certain piperidine-based compounds can exhibit cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These effects are often mediated through the activation of apoptotic pathways and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several piperidine derivatives found that those with cyclopropyl substitutions demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria compared to their non-cyclopropyl counterparts.
- Neuroprotective Mechanisms : In a model of neurodegeneration, a related compound showed significant reduction in oxidative stress markers and improved cognitive function in animal models . This suggests that the structural features of this compound could similarly confer protective effects.
- Antitumor Activity : A recent study reported that a derivative with a similar structure exhibited superior cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin, highlighting the potential for this compound in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
